molecular formula C20H20FNO B14570736 6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one CAS No. 61298-09-7

6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one

Cat. No.: B14570736
CAS No.: 61298-09-7
M. Wt: 309.4 g/mol
InChI Key: QXCCWBMHIPQMBW-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom, which often enhances the biological activity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the synthesis of such compounds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to its targets, potentially increasing its biological activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds share the quinoline core structure and fluorine substitution, exhibiting similar biological activities.

    Methylquinolines: Compounds with methyl groups on the quinoline ring, which may have different biological properties compared to the fluorinated analogs.

Uniqueness

6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

61298-09-7

Molecular Formula

C20H20FNO

Molecular Weight

309.4 g/mol

IUPAC Name

6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C20H20FNO/c1-12-7-16(8-13(2)15(12)4)11-22-19-6-5-17(21)10-18(19)14(3)9-20(22)23/h5-10H,11H2,1-4H3

InChI Key

QXCCWBMHIPQMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C

Origin of Product

United States

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